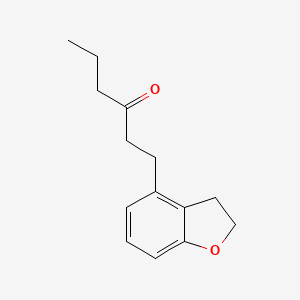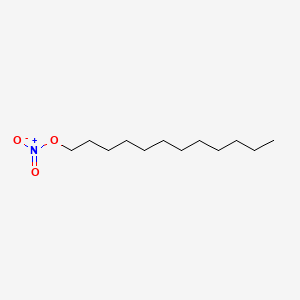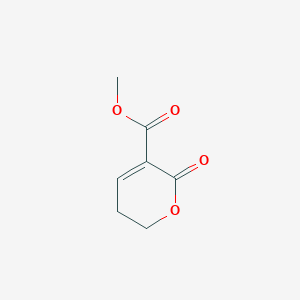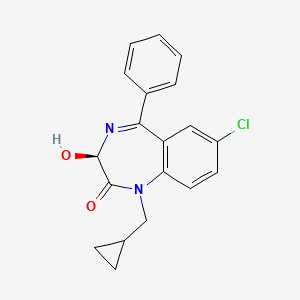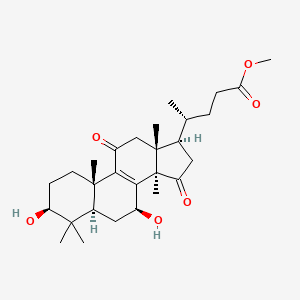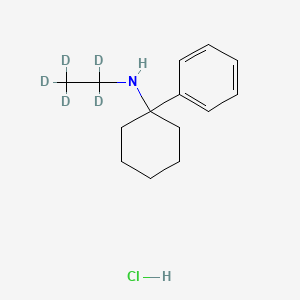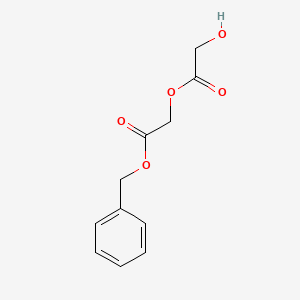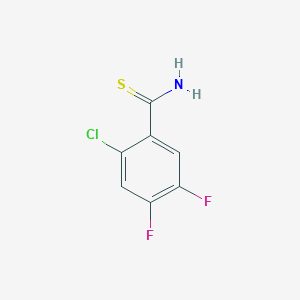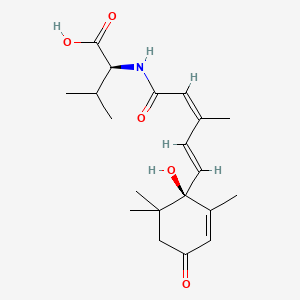
(+)-cis,trans-Abscisic Acid-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-cis,trans-Abscisic Acid-L-valine is a compound that combines the properties of abscisic acid and L-valine. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-valine is an essential amino acid that plays a crucial role in protein synthesis and muscle metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-valine typically involves the esterification of abscisic acid with L-valine. This process can be carried out using various catalysts and solvents to optimize yield and purity. Common reaction conditions include the use of acid or base catalysts, elevated temperatures, and specific solvents that facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Microorganisms such as Corynebacterium glutamicum are engineered to produce L-valine, which is then chemically modified to form the desired compound. This method is preferred for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
(+)-cis,trans-Abscisic Acid-L-valine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in plant stress responses and developmental processes.
Medicine: Research explores its potential therapeutic effects, including its role in muscle metabolism and protein synthesis.
Industry: It is used in the production of various biochemical products and as a precursor in pharmaceutical synthesis
Mechanism of Action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-valine involves its interaction with specific molecular targets and pathways. In plants, abscisic acid binds to receptors that regulate stress responses and developmental processes. L-valine, on the other hand, is involved in protein synthesis and muscle metabolism through its incorporation into proteins and activation of signaling pathways such as the mTOR pathway .
Comparison with Similar Compounds
(+)-cis,trans-Abscisic Acid-L-valine can be compared with other branched-chain amino acids such as leucine and isoleucine. While all three amino acids play crucial roles in protein synthesis and muscle metabolism, L-valine is unique in its specific interactions and metabolic pathways. Additionally, the combination with abscisic acid provides unique properties not found in other branched-chain amino acids .
Similar Compounds
Leucine: Another branched-chain amino acid involved in protein synthesis and muscle metabolism.
Isoleucine: Similar to leucine and valine, it plays a role in protein synthesis and energy production.
Properties
Molecular Formula |
C20H29NO5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H29NO5/c1-12(2)17(18(24)25)21-16(23)9-13(3)7-8-20(26)14(4)10-15(22)11-19(20,5)6/h7-10,12,17,26H,11H2,1-6H3,(H,21,23)(H,24,25)/b8-7+,13-9-/t17-,20-/m0/s1 |
InChI Key |
COFZPSSKTBVYKR-HSVLTRNASA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](C(C)C)C(=O)O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(C(C)C)C(=O)O)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


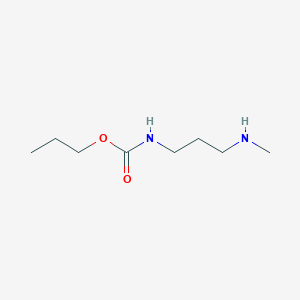
amine](/img/structure/B13444028.png)
